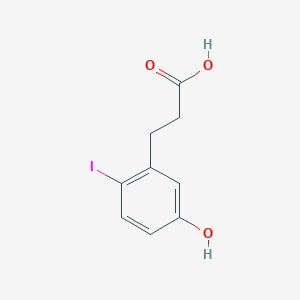
Benzenepropanoic acid, 5-hydroxy-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 5-hydroxy-2-iodo-, is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a hydroxyl group at the 5th position and an iodine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 5-hydroxy-2-iodo-, typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where a hydroxyl-substituted benzenepropanoic acid is treated with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: Benzenepropanoic acid, 5-hydroxy-2-iodo-, can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deiodinated benzenepropanoic acid derivatives.
Substitution: Formation of halogenated or alkylated benzenepropanoic acid derivatives.
Scientific Research Applications
Benzenepropanoic acid, 5-hydroxy-2-iodo-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 5-hydroxy-2-iodo-, exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and iodine substituents can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Similar structure but with the hydroxyl group at the 4th position.
Benzenepropanoic acid, 3-hydroxy-2-iodo-: Similar structure but with the hydroxyl group at the 3rd position.
Benzenepropanoic acid, 5-hydroxy-2-bromo-: Similar structure but with a bromine atom instead of iodine.
Uniqueness: Benzenepropanoic acid, 5-hydroxy-2-iodo-, is unique due to the presence of both hydroxyl and iodine substituents, which confer distinct chemical reactivity and potential biological activity. The iodine atom, in particular, can participate in unique halogen bonding interactions, influencing the compound’s properties and applications.
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
3-(5-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) |
InChI Key |
WRUZMARFAYUIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


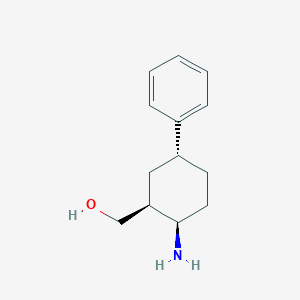
![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
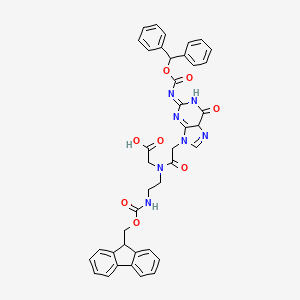
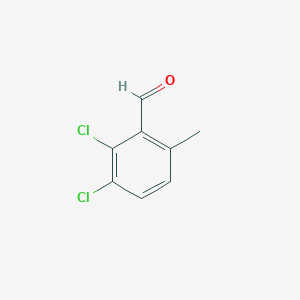
![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)
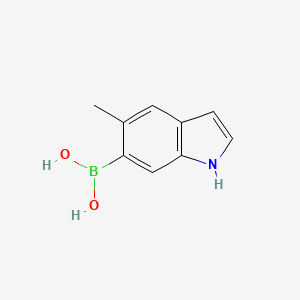
![1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-](/img/structure/B12332550.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
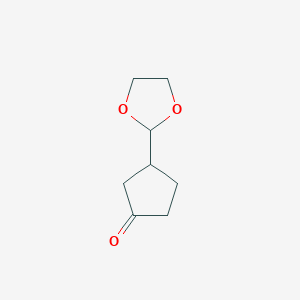
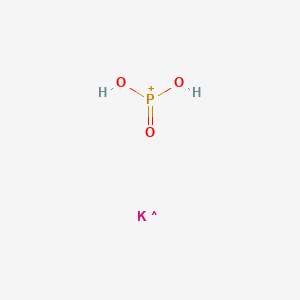
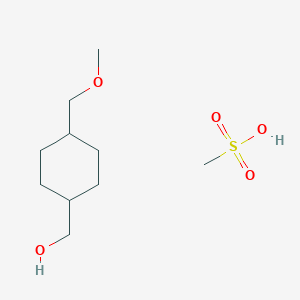
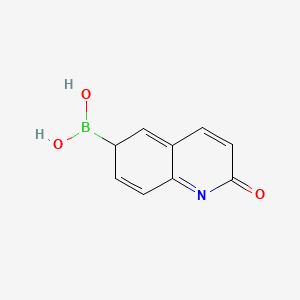
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
